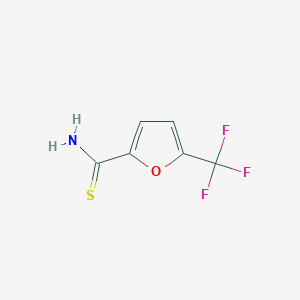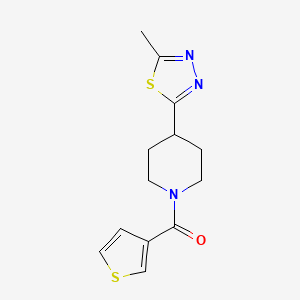
(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromophenyl group, a methoxypyridyl moiety, and a trihydroindole core, which contribute to its diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime typically involves multi-step organic reactions. One common approach includes:
Formation of the Indole Core: Starting with a suitable indole precursor, the core structure is synthesized through cyclization reactions.
Introduction of the Bromophenyl Group: The bromophenyl group is introduced via electrophilic aromatic substitution reactions.
Attachment of the Methoxypyridyl Moiety: This step involves nucleophilic substitution reactions to attach the methoxypyridyl group to the indole core.
Formation of the Methyloxime: The final step involves the formation of the methyloxime group through condensation reactions with hydroxylamine.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxypyridyl and indole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Compounds with reduced bromophenyl groups.
Substituted Derivatives: Molecules with various substituents replacing the bromine atom.
Chemistry:
Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving indole and pyridine derivatives.
Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Medicine:
Therapeutic Agents: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Wirkmechanismus
The mechanism of action of (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (2-(4-Chlorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
- (2-(4-Fluorophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime
Comparison:
- Uniqueness: The presence of the bromophenyl group in (2-(4-Bromophenyl)-1-(6-methoxy(3-pyridyl))-6,6-dimethyl(5,6,7-trihydroindol-4-ylidene))methyloxime imparts unique reactivity and biological activity compared to its chlorophenyl and fluorophenyl analogs.
- Reactivity: The bromine atom can participate in different types of chemical reactions compared to chlorine or fluorine, affecting the overall reactivity and potential applications of the compound.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
(Z)-2-(4-bromophenyl)-N-methoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24BrN3O2/c1-23(2)12-19(26-29-4)18-11-20(15-5-7-16(24)8-6-15)27(21(18)13-23)17-9-10-22(28-3)25-14-17/h5-11,14H,12-13H2,1-4H3/b26-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCPMLMXUAJTBQZ-XHPQRKPJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)C(=NOC)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC2=C(C=C(N2C3=CN=C(C=C3)OC)C4=CC=C(C=C4)Br)/C(=N\OC)/C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(4-Ethylphenoxy)methyl]benzoic acid](/img/structure/B2596109.png)
![3-Ethyl-2-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]-5-methyl-1H-pyrrole-2,4-dicarboxamide](/img/structure/B2596112.png)
![2-(4-phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2596114.png)
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2596117.png)

![ethyl 4-(2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2596119.png)
![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2596120.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-{[6-({1-[(3-methoxypropyl)carbamoyl]propyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2596126.png)




